molecular formula C16H19NO3 B1451248 N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-33-1

N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1451248
M. Wt: 273.33 g/mol
InChI Key: IQFXRYXHRAUJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline, also known as NFMTA, is an aromatic amine that is widely used in the synthesis of various drugs, including analgesics, anti-depressants, and anticonvulsants. NFMTA has been studied extensively in the past few decades due to its unique properties, which make it a valuable tool in the laboratory.

Scientific Research Applications

Aniline Derivatives in Synthetic Applications

Aniline and its derivatives play a crucial role in the synthesis of dyes, pharmaceuticals, and polymers. The production and application of aniline-based compounds have been extensively studied due to their importance in industrial chemistry and material science. For example, aniline acts as a precursor for the synthesis of numerous dyes and is integral in the manufacture of rubber processing chemicals, such as accelerators and antioxidants (Skeen, 1948).

Environmental and Catalytic Studies

In environmental applications, aniline derivatives are examined for their role in CO2 fixation processes. The chemical fixation of CO2 with aniline derivatives presents a novel avenue for synthesizing value-added chemicals, demonstrating the potential of aniline-based compounds in contributing to sustainable chemical processes (Vessally et al., 2017).

Biological and Pharmacological Research

Although excluding direct applications in drug use and side effects, the study of aniline derivatives extends into exploring their genotoxic activities. Understanding the genotoxic potential of aniline and its metabolites is crucial for assessing their safety and environmental impact. Research in this area contributes to our knowledge of how these compounds interact with biological systems, which is essential for developing safer chemicals and for environmental monitoring (Bomhard & Herbold, 2005).

Material Science and Engineering

Aniline derivatives are also significant in material science, particularly in the development of conducting polymers and self-healing materials. For instance, polyaniline and its derivatives have been explored for their electrical conductivity and potential applications in sensors, batteries, and other electronic devices. The versatility of aniline-based compounds underscores their importance in advancing material science technologies (Ates & Sarac, 2009).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-13(17-11-15-6-2-8-18-15)10-14(5-1)20-12-16-7-3-9-19-16/h1-2,4-6,8,10,16-17H,3,7,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFXRYXHRAUJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 6
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.